5-(2,5-dimethoxyphenyl)-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including methoxy, hydroxy, benzoyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Benzoyl Group: This step might involve Friedel-Crafts acylation using 4-(prop-2-en-1-yloxy)benzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Pyridinyl Group: This could be done through a nucleophilic substitution reaction using a pyridin-3-ylmethyl halide.
Methoxylation and Hydroxylation: These functional groups can be introduced through standard organic reactions such as methylation using dimethyl sulfate and hydroxylation using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents like LiAlH4.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4
Reducing Agents: LiAlH4, NaBH4
Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Introduction of various functional groups depending on the nucleophile used
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-benzoyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the prop-2-en-1-yloxy group.
5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-[4-(methoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Has a methoxy group instead of the prop-2-en-1-yloxy group.
Properties
Molecular Formula |
C28H26N2O6 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(4Z)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O6/c1-4-14-36-20-9-7-19(8-10-20)26(31)24-25(22-15-21(34-2)11-12-23(22)35-3)30(28(33)27(24)32)17-18-6-5-13-29-16-18/h4-13,15-16,25,31H,1,14,17H2,2-3H3/b26-24- |
InChI Key |
DZCJFLANGLRCPD-LCUIJRPUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.